molecular formula C11H12O2 B14856230 1-(2-Cyclopropoxyphenyl)ethan-1-one

1-(2-Cyclopropoxyphenyl)ethan-1-one

Cat. No.: B14856230
M. Wt: 176.21 g/mol
InChI Key: LVNNSJOTNLHOIH-UHFFFAOYSA-N
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Description

1-(2-Cyclopropoxyphenyl)ethan-1-one is a ketone derivative featuring a cyclopropoxy substituent at the ortho-position of a phenyl ring. The cyclopropoxy group introduces significant steric and electronic effects due to the ring strain inherent in the cyclopropane moiety. For instance, compounds like 1-(2-propoxyphenyl)ethan-1-one (CAS 7191-38-0) and 1-(2-cyclobutoxyphenyl)ethan-1-one share similar frameworks, differing in the alkoxy substituent . These analogs are typically synthesized via nucleophilic substitution or coupling reactions, as seen in related systems .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-cyclopropyloxyphenyl)ethanone

InChI

InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)13-9-6-7-9/h2-5,9H,6-7H2,1H3

InChI Key

LVNNSJOTNLHOIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyclopropoxyphenyl)ethan-1-one typically involves the reaction of 2-cyclopropoxybenzaldehyde with an appropriate reagent to form the desired ketone. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Cyclopropoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Cyclopropoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Alkoxy-Substituted Analogs

Propoxy and Cyclobutoxy Derivatives

  • 1-(2-Propoxyphenyl)ethan-1-one (CAS 7191-38-0): This compound substitutes a propoxy group for the cyclopropoxy moiety. It has a molecular weight of 178.23 g/mol and is synthesized via high-yield routes involving aryl bromides and alkoxy precursors .

Cyclohexenyloxy Derivatives

Compounds like 1-(2-(cyclohex-2-en-1-yloxy)phenyl)ethan-1-one (1a–1j) are synthesized via tert-butyl nitrite-induced radical nitrile oxidation cycloaddition. These derivatives exhibit enhanced steric bulk and conjugated systems, which may influence their photophysical properties .

Comparison with Sulfonyl-Containing Analogs

  • 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d): This compound replaces the alkoxy group with a sulfonyl moiety, significantly altering electronic properties. Synthesized in 88% yield via reaction of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid, it forms a white solid (mp 57–58°C) .
  • Ruthenium(II)-Catalyzed Sulfonylidene Derivatives : Derivatives like 1-(4-chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) demonstrate applications in catalysis, with melting points influenced by substituents (e.g., 1f: mp 137.3–138.5°C) .

Comparison with Heterocyclic-Substituted Ketones

  • 1-(Benzofuran-2-yl)ethan-1-one Derivatives: These compounds, such as O-benzyl ether oximes, exhibit notable antimicrobial activity.
  • Polycyclic Aromatic Hydrocarbon (PAH) Derivatives : Compounds like 1-(phenanthren-2-yl)ethan-1-one (1u) and 1-(pyren-2-yl)ethan-1-one (1v) feature extended aromatic systems, enabling applications in materials science due to their electronic properties .

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